3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate
Overview
Description
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the methyl, phenyl, and sulfonyl groups. These reactions often require the use of reagents such as alkyl halides, aryl halides, and sulfonyl chlorides in the presence of catalysts like palladium or copper.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-ethoxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate
- 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate
- 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-hydroxybenzoate
Uniqueness
The uniqueness of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate lies in its specific substitution pattern and the presence of the ethoxy group. This structural feature may confer distinct chemical and biological properties compared to its analogs. For example, the ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-4-32-23-13-9-8-12-22(23)26(29)33-25-24(34(30,31)21-16-14-18(2)15-17-21)19(3)27-28(25)20-10-6-5-7-11-20/h5-17H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDXACUUMBIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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